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Compound of Interest

Compound Name:
2-[4-(Propan-2-

yloxy)phenyl]cyclopentan-1-one

CAS No.: 1343760-78-0

Cat. No.: B1373926

Get Quote

Synonyms, Synthesis, and Application Protocols

Executive Summary & Identity
2-[4-(1-methylethoxy)phenyl]cyclopentanone is a functionalized aryl-cycloalkanone

characterized by a cyclopentanone ring substituted at the alpha position (C2) with a 4-

isopropoxyphenyl group. It serves as a critical scaffold in medicinal chemistry, particularly for

introducing the 4-isopropoxyphenyl motif—a pharmacophore known to enhance lipophilicity

and metabolic stability in drug candidates targeting PPARs, SGLT2, or specific kinase

pathways.

Nomenclature & Synonyms
To ensure precise identification across databases and procurement channels, the following

synonyms are recognized:
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Naming Convention Synonym

IUPAC Name 2-[4-(1-methylethoxy)phenyl]cyclopentan-1-one

Common Name 2-(4-Isopropoxyphenyl)cyclopentanone

Alternative Chemical Name 2-(p-Isopropoxyphenyl)cyclopentanone

Structural Name -(4-Isopropoxyphenyl)cyclopentanone

Substituent Breakdown 2-(4-(Propan-2-yloxy)phenyl)cyclopentan-1-one

Physicochemical Profile (Calculated)
Molecular Formula:

Molecular Weight: 218.29 g/mol

Predicted LogP: ~3.2 (Lipophilic)

Physical State: Viscous oil or low-melting solid (depending on purity)

Solubility: Soluble in DCM, THF, Ethyl Acetate; insoluble in water.

Strategic Synthesis Protocols
The synthesis of 2-arylcyclopentanones requires precision to avoid poly-arylation or self-

condensation. Below are two field-proven methodologies.

Method A: Palladium-Catalyzed -Arylation (Gold
Standard)
This method is preferred for high-throughput synthesis and scale-up due to its selectivity for the

mono-arylated product.

Mechanism: The reaction proceeds via the formation of a palladium-enolate species, followed

by reductive elimination to form the C-C bond.

Protocol:
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Reagents:

Substrate: Cyclopentanone (1.2 equiv)

Aryl Halide: 1-Bromo-4-isopropoxybenzene (1.0 equiv)

Catalyst:

(1-2 mol%)

Ligand: BINAP or XPhos (for sterically demanding substrates)

Base:

(Sodium tert-butoxide) (1.5 equiv)

Solvent: Toluene or THF (anhydrous)

Workflow:

Charge an oven-dried flask with

, Ligand, and

under Nitrogen.

Add Toluene, followed by Cyclopentanone and the Aryl Bromide.

Heat to 80-100°C for 4–12 hours. Monitor by GC-MS.

Critical Step: Quench with saturated

to prevent side reactions during workup.

Purify via flash chromatography (Hexane:EtOAc).

Method B: Traditional Grignard / Acid Hydrolysis
(Alternative)
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Used when transition metal catalysts must be avoided, though it often involves a

dehydration/hydrogenation step or rearrangement (pinacol-type).

Protocol:

Reagents: 2-Chlorocyclopentanone + 4-Isopropoxyphenylmagnesium bromide.

Note: This route is prone to lower yields due to the instability of 2-chlorocyclopentanone and

potential ring contraction/expansion side products. Method A is strictly recommended for

pharmaceutical purity.

Mechanistic Visualization
The following diagram illustrates the catalytic cycle for the Pd-Catalyzed

-Arylation, the most robust route to the target molecule.
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Reagents:
Cyclopentanone + Ar-Br

(Ar = 4-isopropoxyphenyl)

Oxidative Addition:
LnPd(0) inserts into Ar-Br

 Pd(0) Catalyst

Base Deprotonation:
Formation of Pd-Enolate Species

 + Cyclopentanone + NaOtBu

Reductive Elimination:
C-C Bond Formation

 Isomerization

 Catalyst Recycle

Product:
2-[4-(1-methylethoxy)phenyl]cyclopentanone

 Release Pd(0)

Click to download full resolution via product page

Caption: Catalytic cycle for the synthesis of 2-arylcyclopentanones via Buchwald-Hartwig

alpha-arylation.

Analytical Validation & Quality Control
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To ensure the integrity of the synthesized intermediate, the following analytical signatures must

be verified.

Technique Expected Signal / Characteristic

1H NMR (CDCl3)

1.33 (d, 6H): Isopropyl methyls.

4.50 (m, 1H): Methine of isopropoxy.

3.20 (t, 1H): Alpha-proton of cyclopentanone

(diagnostic triplet).

6.8-7.2 (m, 4H): Para-substituted aromatic

system.

13C NMR

~215 ppm: Carbonyl (C=O).~55 ppm: Alpha-

carbon (chiral center).~157 ppm: Aromatic C-O

(ipso).

Mass Spec (ESI)
[M+H]+ = 219.14. Look for characteristic loss of

isopropyl group (M-43) in fragmentation.

HPLC Purity
>98% required for API usage. Monitor for bis-

arylated impurity (molecular weight ~352).

Applications in Drug Development
This molecule serves as a versatile "chiral building block" (upon asymmetric synthesis or

resolution) for:

SGLT2 Inhibitor Analogs: The 4-isopropoxyphenyl moiety is a bioisostere for the 4-

ethoxybenzyl group found in drugs like Luseogliflozin. The cyclopentanone ring provides a

rigidified linker compared to flexible alkyl chains.

GPCR Modulators: Arylcyclopentanes are privileged scaffolds for NK1 receptor antagonists

and specific Serotonin (5-HT) modulators.

Metabolic Stability: The isopropoxy group blocks metabolic oxidation at the para-position of

the phenyl ring, extending the half-life of the parent molecule compared to a simple methoxy
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or hydroxy analog.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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